molecular formula C13H10N2O4 B3072578 6-(4-Carbamoylphenoxy)pyridine-3-carboxylic acid CAS No. 1016785-40-2

6-(4-Carbamoylphenoxy)pyridine-3-carboxylic acid

Cat. No.: B3072578
CAS No.: 1016785-40-2
M. Wt: 258.23 g/mol
InChI Key: RBPCTMWDTNCJML-UHFFFAOYSA-N
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Description

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .


Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acids can be analyzed using various methods such as X-ray structural analysis . For example, in the structures optimized at the APF-D/6-311++G (d,p) level of theory, no proton migration between the acid molecules is observed .


Chemical Reactions Analysis

The chemical reactions involving pyridinecarboxylic acids can be complex and depend on the specific compound and conditions. For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridinecarboxylic acid cocrystallization .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acids can vary depending on the specific compound. For example, carboxylic acids generally have high boiling points compared to other substances of comparable molar mass .

Mechanism of Action

The mechanism of action of pyridinecarboxylic acids can vary widely depending on their specific structure and the context in which they are used. For example, 2-aminopyridine-3-carboxylic acid imidazolide (2A3) has been used as a general probe for the interrogation of RNA structures in vivo .

Safety and Hazards

The safety and hazards associated with pyridinecarboxylic acids can vary depending on the specific compound. For example, some compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research into pyridinecarboxylic acids could involve further exploration of their potential uses in various fields, such as the preparation of metal–organic frameworks (MOF) .

Properties

IUPAC Name

6-(4-carbamoylphenoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-12(16)8-1-4-10(5-2-8)19-11-6-3-9(7-15-11)13(17)18/h1-7H,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPCTMWDTNCJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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